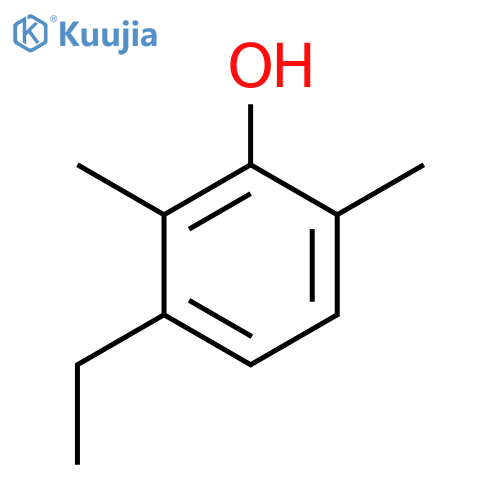Cas no 66142-76-5 (PHENOL, 3-ETHYL-2,6-DIMETHYL-)

PHENOL, 3-ETHYL-2,6-DIMETHYL- structure
商品名:PHENOL, 3-ETHYL-2,6-DIMETHYL-
CAS番号:66142-76-5
MF:C10H14O
メガワット:150.217563152313
CID:3484370
PHENOL, 3-ETHYL-2,6-DIMETHYL- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010010076-500mg |
2,6-Dimethyl-3-ethylphenol |
66142-76-5 | 97% | 500mg |
$815.00 | 2023-09-01 | |
| Alichem | A010010076-1g |
2,6-Dimethyl-3-ethylphenol |
66142-76-5 | 97% | 1g |
$1490.00 | 2023-09-01 | |
| Alichem | A010010076-250mg |
2,6-Dimethyl-3-ethylphenol |
66142-76-5 | 97% | 250mg |
$499.20 | 2023-09-01 |
PHENOL, 3-ETHYL-2,6-DIMETHYL- 関連文献
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
66142-76-5 (PHENOL, 3-ETHYL-2,6-DIMETHYL-) 関連製品
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
